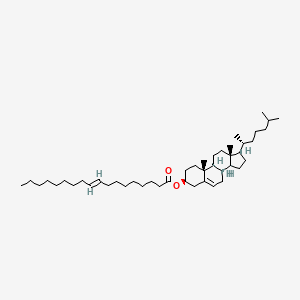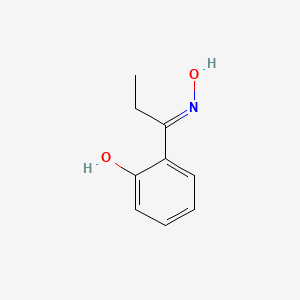
EINECS 240-160-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 240-160-0 is a chemical compound with the molecular formula C9H21NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the class of ionic liquids, which are salts in the liquid state at relatively low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
EINECS 240-160-0 can be synthesized through the reaction of diethylamine with 2-chloroethanol, followed by neutralization with lactic acid. The reaction typically involves the following steps:
Reaction of Diethylamine with 2-Chloroethanol: This step forms diethyl(2-hydroxyethyl)amine.
Neutralization with Lactic Acid: The resulting amine is then neutralized with lactic acid to form diethyl(2-hydroxyethyl)ammonium lactate.
Industrial Production Methods
In industrial settings, the production of diethyl(2-hydroxyethyl)ammonium lactate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
EINECS 240-160-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and cyanides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
EINECS 240-160-0 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in condensation reactions.
Biology: Employed in studies involving cell culture and enzyme reactions due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable materials and as a green solvent in various industrial processes
Mechanism of Action
The mechanism by which diethyl(2-hydroxyethyl)ammonium lactate exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a solvent and catalyst, facilitating various chemical reactions. Its ionic nature allows it to stabilize reaction intermediates and enhance reaction rates. In biological systems, it interacts with cellular components, influencing processes such as enzyme activity and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Choline Lactate: Similar in structure, with choline as the cation and lactate as the anion.
Ethylammonium Lactate: Contains ethylammonium as the cation and lactate as the anion.
Triethylammonium Lactate: Composed of triethylammonium as the cation and lactate as the anion.
Uniqueness
EINECS 240-160-0 is unique due to its specific combination of diethyl(2-hydroxyethyl)ammonium as the cation and lactate as the anion. This combination imparts distinct properties, such as enhanced solubility, biocompatibility, and catalytic activity, making it suitable for a wide range of applications .
Properties
CAS No. |
16023-30-6 |
|---|---|
Molecular Formula |
C9H21NO4 |
Molecular Weight |
207.26734 |
Synonyms |
diethyl(2-hydroxyethyl)ammonium lactate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole](/img/structure/B1144305.png)


![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)

